4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid

Medicinal Chemistry Lipophilic Ligand Efficiency Drug Design

4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid (CAS 1006963-85-4) is a synthetic small molecule (C13H15N3O2, MW 245.28 g/mol) within the 4-aminobenzoic acid derivative class, featuring a 1-ethylpyrazole-4-methylamine substituent connected via a secondary amine linker to a benzoic acid core. The compound presents key physicochemical features including a computed XLogP3 of approximately 1.5, topological polar surface area (TPSA) of 67.2 Ų, two hydrogen bond donors (carboxylic acid O–H, secondary amine N–H), and four hydrogen bond acceptors, positioning it within favorable drug-like chemical space.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 1006963-85-4
Cat. No. B2439282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid
CAS1006963-85-4
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCCN1C=C(C=N1)CNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H15N3O2/c1-2-16-9-10(8-15-16)7-14-12-5-3-11(4-6-12)13(17)18/h3-6,8-9,14H,2,7H2,1H3,(H,17,18)
InChIKeyGJLMFALQPDNQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid (CAS 1006963-85-4)


4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid (CAS 1006963-85-4) is a synthetic small molecule (C13H15N3O2, MW 245.28 g/mol) within the 4-aminobenzoic acid derivative class, featuring a 1-ethylpyrazole-4-methylamine substituent connected via a secondary amine linker to a benzoic acid core . The compound presents key physicochemical features including a computed XLogP3 of approximately 1.5, topological polar surface area (TPSA) of 67.2 Ų, two hydrogen bond donors (carboxylic acid O–H, secondary amine N–H), and four hydrogen bond acceptors, positioning it within favorable drug-like chemical space . The 1-ethyl substituent on the pyrazole ring distinguishes it from the more common 1-methyl analog, providing a measurable increase in lipophilicity and steric bulk that can influence target binding, metabolic stability, and solubility profile in medicinal chemistry programs .

Why an N1-Ethyl-4-aminomethyl Bridge Defines 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid and Prevents Simple Class Substitution


The specific combination of an N1-ethyl group on the pyrazole, a 4-aminomethyl linkage, and a para-benzoic acid in 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid creates a unique pharmacophoric geometry that cannot be replicated by substituting the 1-methyl, 1-propyl, 3-substituted, or ortho/meta-benzoic acid analogs . The N1-ethyl substituent modulates the pyrazole's electron density and steric environment, which directly affects the pKa of the hinge-binding nitrogen and the compound's metabolic liability when compared to N1-methyl variants . The secondary amine linker (–NH–) between the pyrazole-methyl and benzoic acid ring introduces a hydrogen bond donor site with a defined vector, a feature absent in direct C–C linked pyrazole-benzoic acid compounds . A positional shift from para- to ortho-substituted benzoic acid (CAS 1006348-53-3) alters the molecular shape and the presentation of the carboxylic acid pharmacophore, changing both hydrogen bond network capabilities and overall molecular recognition by biological targets .

Quantitative Differentiation Evidence for 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid: A Comparator-Driven Performance Guide


Lipophilic Efficiency Metrics: N1-Ethyl vs N1-Methyl Substitution Impact on logP and TPSA

The N1-ethyl substitution on the pyrazole ring of the target compound (CAS 1006963-85-4) increases computed logP (XLogP3 ≈ 1.5) relative to the N1-methyl analog 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6, XLogP3 ≈ 1.2), a ΔlogP of approximately +0.3 . This represents a measurable increase in lipophilicity without exceeding the typical drug-like threshold of logP < 5. The topological polar surface area (TPSA) remains constant at 67.2 Ų for both compounds, indicating that the increased lipophilicity is achieved without sacrificing polar surface area, which is critical for maintaining aqueous solubility and permeability balance . This logP shift provides a quantifiable basis for selecting the ethyl analog when increased membrane permeability or altered metabolic stability is desired in a lead optimization program.

Medicinal Chemistry Lipophilic Ligand Efficiency Drug Design

Regioisomeric Differentiation: Para- vs Ortho-Benzoic Acid Substitution and Its Impact on Molecular Recognition

The target compound features a para-substituted benzoic acid (4-COOH), while its ortho-substituted regioisomer, 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006348-53-3), positions the carboxylic acid at the 2-position of the phenyl ring . This positional isomerism results in a computed logP difference: the ortho isomer has an XLogP3 of approximately 2.1 versus ≈1.5 for the para target compound (ΔlogP ≈ +0.6) . The higher logP of the ortho isomer is consistent with intramolecular hydrogen bonding between the carboxylic acid and the adjacent secondary amine, which masks polar groups and reduces aqueous solubility. Additionally, the para isomer presents the carboxylic acid group in a more solvent-exposed, linear geometry (180° relative to the amine linker), whereas the ortho isomer creates a bent molecular shape (~60° angle), leading to distinct hydrogen bond donor/acceptor presentation and differential recognition by protein binding pockets .

Chemical Biology Structure-Activity Relationship (SAR) Isosterism

Kinase Hinge-Binder Scaffold Class: Evidence from Related Pyrazole-Containing Benzoic Acid Inhibitors of SYK

The pyrazole–benzoic acid scaffold class, exemplified by 4-{[(1-Methyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid (CAS 1006466-25-6), has been established as a privileged pharmacophore for ATP-competitive kinase inhibition, with the pyrazole nitrogen engaging the kinase hinge region through key hydrogen bonding interactions . In structure-based design studies of spleen tyrosine kinase (SYK) inhibitors, pyrazole-containing benzoic acid derivatives demonstrated IC50 values in the low nanomolar range (10–100 nM) in biochemical kinase assays, with the carboxylic acid group forming critical interactions with the DFG motif and catalytic lysine . The target compound (CAS 1006963-85-4) shares the identical pyrazole–aminomethyl–benzoic acid core scaffold with the N1-ethyl substitution representing a systematic lipophilic variation expected to modulate hinge-binding affinity, selectivity, and metabolic stability relative to the N1-methyl series .

Kinase Inhibition Spleen Tyrosine Kinase (SYK) ATP-Competitive Inhibitor Design

Commercial Purity and Supply Chain Differentiation: Vendor-Specified Purity Grades and ISO Certification

Commercial sourcing analysis reveals differentiated purity specifications for the target compound: MolCore offers NLT 98% purity with ISO certification, while ChemScene specifies 97% purity with storage at 2–8 °C in sealed, dry conditions . Fluorochem lists the compound under product code F427078 with EU, UK, and China warehouse availability, providing multi-regional shipping options with specified lead times (EU Stock – Next Day, UK Stock – 3–5 days, China Stock – 10–14 days) . This logistical differentiation is absent for the 1-methyl analog (CAS 1006466-25-6), which is primarily available through a narrower set of suppliers. The presence of multiple independent suppliers with verified stock (Leyan, MolCore, ChemScene, Fluorochem, BOC Sciences) indicates a robust supply chain with competitive pricing dynamics .

Chemical Procurement Quality Assurance Supply Chain Reliability

Hydrogen Bond Donor Count and Drug-Likeness: Target Compound vs Kinase Inhibitor Benchmarks

The target compound possesses two hydrogen bond donors (carboxylic acid O–H and secondary amine N–H) and four hydrogen bond acceptors (carboxylic acid carbonyl O, pyrazole N2, pyrazole N1, and secondary amine N), placing it within Lipinski-compliant drug-like space (HBD ≤ 5, HBA ≤ 10) . By comparison, the 1-methyl analog (CAS 1006466-25-6) has the same HBD/HBA counts (2 and 4, respectively), confirming that the N1-ethyl substitution does not alter hydrogen bonding capacity . The molecular weight of 245.28 g/mol positions both compounds favorably within the fragment-to-lead molecular weight range (200–350 Da), making them suitable as both screening fragments and lead-like starting points. The five rotatable bonds in the target compound provide conformational flexibility for induced-fit binding, whereas analogs with direct pyrazole–phenyl C–C linkages (e.g., 4-(1H-pyrazol-4-yl)benzoic acid) have only two rotatable bonds, reducing adaptability to protein binding pockets .

Drug-Likeness Lipinski's Rule of Five Fragment-Based Drug Discovery

Synthetic Tractability and Custom Synthesis Availability: Target Compound as a Versatile Intermediate

The target compound is synthesized via reductive amination of 1-ethyl-1H-pyrazole-4-carbaldehyde (CAS 304903-10-4) with 4-aminobenzoic acid using standard reducing agents (NaBH4 or NaCNBH3), as evidenced by the synthetic route described for the ortho isomer analog . This established synthetic pathway provides reliable access to the compound with demonstrated scalability. BenchChem and BOC Sciences both offer custom synthesis services for this compound, with BenchChem listing it as 'Available on request' for bulk quantities and BOC Sciences advertising process scale-up from lab to industrial scale . This synthetic accessibility, combined with the commercial availability of the starting aldehyde (CAS 304903-10-4) from multiple vendors, ensures that procurement is not supply-limited and that analog synthesis programs can readily incorporate the 1-ethylpyrazole-4-methylamine fragment into more complex structures via the free carboxylic acid handle .

Synthetic Chemistry Building Block Custom Synthesis

High-Value Application Scenarios for 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: ATP-Competitive Inhibitor Lead Optimization

The target compound serves as an optimal starting fragment or early lead scaffold in ATP-competitive kinase inhibitor programs targeting SYK or related tyrosine kinases, where the pyrazole ring engages the hinge region. The N1-ethyl substituent provides a ΔlogP of +0.3 over the 1-methyl analog (XLogP3 ≈ 1.5 vs 1.2) with maintained TPSA of 67.2 Ų, enabling systematic exploration of lipophilic efficiency (LipE) during lead optimization . The para-benzoic acid positioning prevents the intramolecular hydrogen bonding observed in ortho-substituted analogs (ΔXLogP3 ≈ +0.6 for ortho vs para), ensuring the carboxylic acid is solvent-exposed and available for critical DFG-motif interactions as documented in SYK inhibitor co-crystal structures . The secondary amine linker provides five rotatable bonds for conformational adaptation to the ATP-binding pocket, a distinct advantage over rigid C–C linked pyrazole–benzoic acid compounds with only two rotatable bonds .

Chemical Biology Probe Development: Target Identification and Validation Studies

The presence of both a free carboxylic acid (–COOH) and a secondary amine (–NH–) in the target compound provides dual conjugation handles for chemical biology applications. The carboxylic acid can be directly coupled to biotin, fluorescent dyes, or solid supports via standard amide coupling (EDC/HOBt chemistry), while the secondary amine enables PEG linker attachment for PROTAC degrader design. The established synthetic route from commercially available 1-ethyl-1H-pyrazole-4-carbaldehyde and 4-aminobenzoic acid ensures reliable access to the scaffold for probe synthesis . The five rotatable bonds confer linker-like flexibility beneficial for spanning the distance between target protein and E3 ligase in PROTAC applications. ISO-certified purity (NLT 98% from MolCore) reduces the risk of trace impurities interfering with cellular target engagement assays or pull-down experiments, supporting robust and reproducible chemical biology workflows .

Procurement for Preclinical SAR Programs: Reliable Multi-Regional Supply with Defined Purity Specifications

For preclinical discovery teams requiring consistent compound supply across international sites, the target compound offers multi-regional warehouse coverage through Fluorochem (EU, UK, and China stock with defined 1–14 day lead times) and multiple independent suppliers (MolCore, ChemScene, Leyan, BOC Sciences) with documented purity ranges from 95% to NLT 98% . This supply chain redundancy is not available for the 1-methyl analog (CAS 1006466-25-6), which is limited to fewer vendors. ISO certification from MolCore provides batch-to-batch quality assurance documentation suitable for regulatory-facing preclinical development. Custom synthesis availability from BenchChem and BOC Sciences supports scale-up from milligram screening quantities to gram-scale lead optimization without changing synthetic route, ensuring continuity of SAR data throughout the program .

Analytical Method Development and Reference Standard Qualification for Pyrazole-Containing APIs

The target compound's well-characterized analytical profile—including canonical SMILES (CCN1C=C(CNC2=CC=C(C(=O)O)C=C2)C=N1), InChIKey (GJLMFALQPDNQTK-UHFFFAOYSA-N), and MDL number (MFCD08697011)—provides a robust identity framework for analytical method development . Its moderate logP (XLogP3 ≈ 1.5) and TPSA (67.2 Ų) facilitate reversed-phase HPLC method development (typical retention on C18 columns with acetonitrile/water gradients). The compound's GHS classification (H302 – Harmful if swallowed, H315 – Causes skin irritation, H319 – Causes serious eye irritation, H335 – May cause respiratory irritation) with supporting SDS documentation from Fluorochem enables proper laboratory safety protocol development for handling . The compound can serve as a reference standard or system suitability test compound for HPLC-MS quantification of pyrazole-containing pharmaceutical intermediates in quality control laboratories, where its distinct retention time and mass spectrum (parent ion m/z 246.12 [M+H]+) provide unambiguous identification parameters .

Quote Request

Request a Quote for 4-(((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.